- Synthesis of Bicyclic Tertiary α-Amino AcidsJournal of Organic Chemistry, 2006, 71(26), 9909-9911,
Cas no 921755-40-0 (2H-Pyran-4-acetic acid, 3,6-dihydro-a-nitro-, ethyl ester)

2H-Pyran-4-acetic acid, 3,6-dihydro-a-nitro-, ethyl ester 化学的及び物理的性質
名前と識別子
-
- 2H-Pyran-4-acetic acid, 3,6-dihydro-a-nitro-, ethyl ester
- ETHYL 2-(3,6-DIHYDRO-2H-PYRAN-4-YL)-2-NITROACETATE
- Ethyl 3,6-dihydro-2H-pyran-4-yl(nitro)acetate
- Ethyl 3,6-dihydro-α-nitro-2H-pyran-4-acetate (ACI)
- SCHEMBL12658996
- CS-M0994
- DB-351294
- 921755-40-0
- ethyl2-(3,6-dihydro-2H-pyran-4-yl)-2-nitroacetate
-
- インチ: 1S/C9H13NO5/c1-2-15-9(11)8(10(12)13)7-3-5-14-6-4-7/h3,8H,2,4-6H2,1H3
- InChIKey: ULAHXVVXRLHHGG-UHFFFAOYSA-N
- ほほえんだ: O=C(C([N+](=O)[O-])C1CCOCC=1)OCC
計算された属性
- せいみつぶんしりょう: 215.07937252g/mol
- どういたいしつりょう: 215.07937252g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 15
- 回転可能化学結合数: 5
- 複雑さ: 281
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.6
- トポロジー分子極性表面積: 81.4Ų
2H-Pyran-4-acetic acid, 3,6-dihydro-a-nitro-, ethyl ester 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
ChemScence | CS-M0994-500mg |
Ethyl 2-(3,6-dihydro-2H-pyran-4-yl)-2-nitroacetate |
921755-40-0 | 500mg |
$715.0 | 2022-04-26 | ||
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | E66170-500mg |
Ethyl 2-(3,6-dihydro-2H-pyran-4-yl)-2-nitroacetate |
921755-40-0 | 98% | 500mg |
¥11612.0 | 2023-09-07 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1057260-100mg |
Ethyl 2-(3,6-dihydro-2H-pyran-4-yl)-2-nitroacetate |
921755-40-0 | 95% | 100mg |
¥3346.00 | 2024-04-25 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1057260-1g |
Ethyl 2-(3,6-dihydro-2H-pyran-4-yl)-2-nitroacetate |
921755-40-0 | 95% | 1g |
¥10296.00 | 2024-04-25 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1057260-250mg |
Ethyl 2-(3,6-dihydro-2H-pyran-4-yl)-2-nitroacetate |
921755-40-0 | 95% | 250mg |
¥5148.00 | 2024-04-25 |
2H-Pyran-4-acetic acid, 3,6-dihydro-a-nitro-, ethyl ester 合成方法
ごうせいかいろ 1
1.2 Reagents: 4-Methylmorpholine Solvents: Tetrahydrofuran ; 2 h, 0 °C; 0 °C → rt; 18 h, rt
2H-Pyran-4-acetic acid, 3,6-dihydro-a-nitro-, ethyl ester Raw materials
2H-Pyran-4-acetic acid, 3,6-dihydro-a-nitro-, ethyl ester Preparation Products
2H-Pyran-4-acetic acid, 3,6-dihydro-a-nitro-, ethyl ester 関連文献
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2H-Pyran-4-acetic acid, 3,6-dihydro-a-nitro-, ethyl esterに関する追加情報
Introduction to 2H-Pyran-4-acetic acid, 3,6-dihydro-α-nitro-, ethyl ester (CAS No. 921755-40-0)
2H-Pyran-4-acetic acid, 3,6-dihydro-α-nitro-, ethyl ester, identified by the Chemical Abstracts Service Number (CAS No.) 921755-40-0, is a specialized organic compound that has garnered attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the class of heterocyclic derivatives, featuring a pyran ring system with functional groups that make it a potentially valuable intermediate in the synthesis of bioactive molecules.
The molecular structure of this compound incorporates an ester group and nitro substituents, which are common features in many pharmacologically active agents. The presence of these functional groups not only influences its chemical reactivity but also its potential biological activity. Specifically, the nitro group can serve as a handle for further chemical modifications, such as reduction to an amine or hydrolysis to a carboxylic acid, while the ester functionality can be hydrolyzed to yield a corresponding carboxylic acid derivative.
In recent years, there has been a growing interest in developing novel heterocyclic compounds for their therapeutic potential. The pyran ring system is particularly significant in medicinal chemistry due to its structural similarity to many naturally occurring bioactive molecules, such as flavonoids and alkaloids. The compound 2H-Pyran-4-acetic acid, 3,6-dihydro-α-nitro-, ethyl ester represents an innovative approach to leveraging this structural motif for drug discovery.
One of the most compelling aspects of this compound is its potential role as a precursor in the synthesis of more complex pharmacophores. Researchers have been exploring the use of nitro-substituted heterocycles in the development of antimicrobial and anticancer agents. The nitro group can be selectively reduced to an amine, which can then be further functionalized to introduce additional pharmacological properties. This versatility makes 2H-Pyran-4-acetic acid, 3,6-dihydro-α-nitro-, ethyl ester a promising candidate for further investigation.
Recent studies have highlighted the importance of nitro-heterocycles in medicinal chemistry. For instance, nitro-substituted pyrroles and pyridines have shown significant activity against various pathogens and tumors. The structural features of 2H-Pyran-4-acetic acid, 3,6-dihydro-α-nitro-, ethyl ester align well with these findings, suggesting that it may exhibit similar biological properties. Furthermore, the ethyl ester group provides an additional site for chemical modification, allowing for the exploration of different pharmacological profiles.
The synthesis of this compound involves multi-step organic transformations that require careful optimization to ensure high yield and purity. Key steps typically include nitration of a precursor molecule followed by esterification and reduction reactions. Advanced synthetic techniques, such as catalytic hydrogenation and protecting group strategies, are often employed to achieve the desired product with minimal side reactions.
In terms of applications, 2H-Pyran-4-acetic acid, 3,6-dihydro-α-nitro-, ethyl ester has shown promise in preclinical studies as a lead compound for drug development. Its unique structural features make it suitable for further derivatization into novel therapeutic agents targeting various diseases. Researchers are particularly interested in its potential as an intermediate for synthesizing small-molecule inhibitors that can modulate key biological pathways involved in inflammation and cancer.
The compound's stability under various conditions is another critical factor that contributes to its attractiveness as a synthetic intermediate. Studies have demonstrated that it remains stable under standard storage conditions but may require specific handling protocols when subjected to extreme temperatures or acidic environments. This stability ensures that researchers can reliably use it in multi-step syntheses without concerns about degradation or side reactions.
From a regulatory perspective, 2H-Pyran-4-acetic acid, 3,6-dihydro-α-nitro-, ethyl ester must comply with Good Manufacturing Practices (GMP) and other industry standards to ensure its suitability for pharmaceutical applications. Manufacturers must adhere to strict guidelines regarding purity standards, impurity profiles, and contamination control measures. These regulations are essential for ensuring the safety and efficacy of any drug candidates derived from this compound.
The future prospects of this compound are promising given its unique structural features and potential therapeutic applications. As research continues to uncover new uses for nitro-heterocycles in medicine, compounds like 2H-Pyran-4-acetic acid, 3,6-dihydro-α-nitro-, ethyl ester will likely play a significant role in the development of next-generation pharmaceuticals. Collaborative efforts between academic researchers and industry scientists will be crucial in translating these findings into tangible therapeutic benefits for patients worldwide.
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